1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol

Lipophilicity ADME Drug-likeness

Regioisomer variability in oxadiazole building blocks can derail SAR studies. This compound provides definitive 4,4-dimethyl cyclohexanol substitution at ≥95% HPLC purity. • PROTAC Linker: Pre-organized warhead geometry with 3 rotatable bonds; oxadiazole bioisostere enhances metabolic stability vs. amide linkers. • CNS Fragment: TPSA 59.2 Ų, XLogP3-AA 3.7 - within optimal oral bioavailability space. • Batch Consistency: Documented purity ensures reproducible biological assay data.

Molecular Formula C15H26N2O2
Molecular Weight 266.38 g/mol
Cat. No. B13240132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol
Molecular FormulaC15H26N2O2
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)(CC2=NC(=NO2)C(C)(C)C)O)C
InChIInChI=1S/C15H26N2O2/c1-13(2,3)12-16-11(19-17-12)10-15(18)8-6-14(4,5)7-9-15/h18H,6-10H2,1-5H3
InChIKeyNSOVPDAJUHALGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol – Key Structural & Physicochemical Profile for Informed Procurement


1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol (CAS 2060031-52-7) is a 1,2,4-oxadiazole-substituted cyclohexanol derivative with the molecular formula C₁₅H₂₆N₂O₂ and a molecular weight of 266.38 g/mol [1]. The compound incorporates a 1,2,4-oxadiazole ring, a recognized amide/ester bioisostere, linked to a 4,4-dimethylcyclohexan-1-ol moiety. Its computed XLogP3-AA is 3.7 and its topological polar surface area (TPSA) is 59.2 Ų, placing it within the typical property space for oral bioavailability according to Lipinski’s Rule of Five [1]. Vendors report a purity of ≥95% (HPLC) .

Scaffold 1,2,4-Oxadiazole bioisostere supports amide/ester replacement in drug design
Core 4,4-Dimethylcyclohexanol moiety may impose steric restriction for target selectivity research
Purity Vendor-reported purity ≥95% (HPLC) for in vitro screening workflows

Why In-Class Oxadiazole-Cyclohexanol Substitution Can Compromise Experimental Reproducibility


1,2,4-Oxadiazole derivatives are frequently employed as metabolically stable amide/ester bioisosteres in medicinal chemistry, yet even minor changes to the substitution pattern on the cyclohexanol ring can drastically alter lipophilicity, hydrogen-bonding capacity, and steric bulk [1]. The 4,4-dimethyl substitution pattern of the target compound provides a distinct spatial arrangement compared to the 3,3-dimethyl or 3,5-dimethyl regioisomers, potentially leading to divergent pharmacokinetic profiles and off-target activities. Interchanging regioisomers without systematic comparative data therefore risks undermining structure-activity relationship (SAR) studies, compromising lead optimization, and introducing batch-to-batch variability in biological assays [2].

Regioisomer substitution (e.g., 3,3-dimethyl) may shift lipophilicity and steric environment, altering ADME and target recognition.
Interchanging oxadiazole-cyclohexanol analogs without comparative SAR data may compromise assay reproducibility and lead optimization.
Vendor purity inconsistencies for generic analogs can introduce interfering impurities, affecting biological endpoint interpretation.

Quantitative Comparator Evidence for 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 4,4-Dimethyl vs. 3,3-Dimethyl vs. Unsubstituted Cyclohexanol Analogs

The 4,4-dimethylcyclohexanol substitution on the target compound results in a computed XLogP3-AA of 3.7 [1]. The 3,3-dimethyl regioisomer (CAS 2059948-63-7) is expected to have a very similar XLogP3-AA (approximately 3.7) based on its identical molecular formula, while the unsubstituted cyclohexanol analog (CAS 2060056-80-4) exhibits a lower XLogP3-AA of approximately 2.9 as estimated from its C₁₃H₂₂N₂O₂ scaffold [2]. The 4,4-dimethyl substitution retains the same lipophilicity as other dimethyl regioisomers but may offer a distinct conformational profile due to the geminal methyl groups on the cyclohexane ring. This lipophilicity level is within the optimal range (1–4) for CNS drug candidates [1].

Lipophilicity (XLogP3)
Data to verify
3.7 vs 2.9 (unsubstituted)
Maintains lipophilicity within reported CNS drug-like range
In silico prediction; experimental logP may differ
Lipophilicity ADME Drug-likeness Bioisostere

Topological Polar Surface Area (TPSA) Comparison Indicating Superior Passive Permeability

The TPSA of the target compound is 59.2 Ų, which is below the commonly accepted threshold of 90 Ų for brain penetration [1]. The 3,3-dimethyl regioisomer is predicted to have an identical TPSA of 59.2 Ų because TPSA is determined by atom types and connectivity, not by stereoelectronic effects of remote methyl groups [2]. However, the 4,4-dimethyl substitution may influence the three-dimensional conformation of the molecule, which molecular dynamics simulations suggest can affect the compound's effective polar surface area in solution, potentially enhancing passive permeability compared to the 3,3-dimethyl isomer where the methyl groups are closer to the polar hydroxyl [2].

Topological PSA
Data to verify
59.2 Ų
Below 90 Ų cutoff associated with CNS penetration research
Conformational dynamics may modulate effective PSA
Permeability CNS drug discovery Physicochemical properties

Rotatable Bond Count and Conformational Rigidity as a Differentiation Factor

The target compound has three rotatable bonds, identical to its regioisomeric counterparts [1]. However, the geminal dimethyl substitution at the 4-position of the cyclohexane ring introduces increased steric hindrance around the hydroxyl-bearing carbon, potentially restricting the conformational freedom of the cyclohexanol moiety relative to the 3,3-dimethyl isomer. This conformational restriction may lead to a lower entropic penalty upon target binding, improving binding affinity in enthalpically driven interactions [2]. The unsubstituted analog, in contrast, has greater flexibility and may exhibit poorer selectivity due to increased conformational sampling.

Conformational restriction
Class-level inference
3 rotatable bonds; gem-dimethyl at C4
May support pre-organized binding geometry for target selectivity
Inferred from molecular mechanics literature
Conformational restriction Entropic benefit Target engagement

Commercial Purity and Batch-to-Batch Consistency vs. Generic Vendors

The target compound is available from specialty chemical suppliers with a documented purity of 95% (HPLC) . In contrast, generic vendors often supply closely related oxadiazole-cyclohexanol analogs with unspecified purity levels or no batch-specific QC data, increasing the risk of introducing impurities that can interfere with biological assays [1]. The 95% purity threshold is sufficient for most in vitro screening and medicinal chemistry applications, while the absence of specified purity for competing analogs may necessitate additional purification steps, resulting in increased time and cost .

Vendor Purity
Specification review
95% (HPLC)
Reported purity for in vitro screening workflows
Verify batch-specific certificate of analysis
Chemical procurement QC specifications Reproducibility

High-Impact Research and Industrial Applications for 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol Based on Established Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS Indications

The compound’s favorable TPSA (59.2 Ų) and controlled lipophilicity (XLogP3-AA 3.7) position it as a promising fragment for CNS drug discovery, where passive permeability and reduced efflux are critical [1]. The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere of amides, potentially improving the metabolic profile of fragment hits . The 4,4-dimethyl substitution may enhance brain penetration relative to unsubstituted analogs by influencing the effective polar surface area in dynamic simulations.

PROTAC Linker Design Requiring Rigid, Conformation-Restricted Scaffolds

The rigid 4,4-dimethylcyclohexanol core, combined with the oxadiazole ring as a bioisostere, provides a semi-rigid linker element for PROTAC (Proteolysis Targeting Chimera) design. The three rotatable bonds and steric hindrance from the gem-dimethyl groups facilitate the presentation of warheads in a pre-organized orientation, potentially enhancing ternary complex formation and target degradation efficiency [1]. This contrasts with more flexible linkers (e.g., PEG or alkyl chains) that may result in higher entropic penalties and lower degradation potency.

Structure-Activity Relationship (SAR) Studies on Oxadiazole-Containing GPCR Modulators

The 1,2,4-oxadiazole motif is commonly employed in GPCR modulator programs, including S1P1 receptor agonists [1]. The target compound can serve as a key intermediate for synthesizing focused libraries where the 4,4-dimethyl substitution is systematically varied to probe the steric tolerance of the target receptor. Its documented purity (95%) ensures reliable SAR data without confounding impurity effects . Use of regioisomeric analogs (3,3-dimethyl, 3,5-dimethyl) as comparators can further elucidate the importance of methyl group positioning on receptor binding.

Metabolic Stability Optimization in Lead Series via Oxadiazole Bioisosteric Replacement

Amide bonds in lead compounds are often susceptible to hydrolysis, limiting oral bioavailability. The target compound’s oxadiazole ring is a validated amide bioisostere that can improve metabolic stability [1]. Incorporating this scaffold into lead compounds may reduce clearance while maintaining target affinity. The 4,4-dimethyl substitution offers additional steric shielding that could further protect the oxadiazole ring from metabolism, a hypothesis supported by the general observation that increased steric hindrance near metabolically labile groups improves stability.

Application
Selection Property
Validation Focus
CNS fragment-based library screening
Predicted drug-like property profile
CNS permeability assay confirmation
PROTAC linker design
Gem-dimethyl steric restriction
Ternary complex formation assessment
GPCR modulator SAR studies
Regioisomeric scaffold identity
Receptor binding reproducibility
Metabolic stability optimization
Oxadiazole amide bioisostere
In vitro metabolic clearance profiling
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